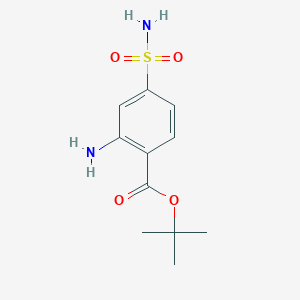

Tert-butyl 2-amino-4-aminosulfonylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)8-5-4-7(6-9(8)12)18(13,15)16/h4-6H,12H2,1-3H3,(H2,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSYCNWLXDAVCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 Amino 4 Aminosulfonylbenzoate and Analogs

Retrosynthetic Disconnection Analysis of the Target Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For tert-butyl 2-amino-4-aminosulfonylbenzoate (I), the primary disconnections involve the carbon-nitrogen and carbon-sulfur bonds, as well as the ester linkage.

A logical retrosynthetic strategy for the target molecule (I) is depicted below:

Disconnection of the C-N and C-S bonds: The amino group at the C-2 position and the aminosulfonyl group at the C-4 position can be disconnected to reveal a dinitro or a nitro-amino precursor. A common and effective strategy is to introduce the C-2 amino group via the reduction of a nitro group. This leads to the intermediate tert-butyl 2-nitro-4-aminosulfonylbenzoate (II) .

Disconnection of the sulfonamide: The sulfonamide bond in intermediate (II) can be disconnected to its precursors: a sulfonyl chloride and an amine. This points to tert-butyl 4-(chlorosulfonyl)-2-nitrobenzoate (III) as a key intermediate.

Disconnection of the tert-butyl ester: The tert-butyl ester can be retrosynthetically cleaved to 4-(chlorosulfonyl)-2-nitrobenzoic acid (IV) and tert-butanol (B103910).

Disconnection of the functional groups on the benzene (B151609) ring: The nitro and chlorosulfonyl groups on intermediate (IV) can be traced back to a simpler starting material, such as 2-nitrobenzoic acid or 4-chlorobenzoic acid, which can be further functionalized.

This analysis suggests a forward synthesis commencing with a substituted benzoic acid, followed by the sequential introduction of the required functional groups.

Forward Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis strategies can be envisioned. The key steps involve the selective introduction of the aminosulfonyl group at the C-4 position and the amino group at the C-2 position.

Strategies for Aminosulfonyl Group Introduction at the C-4 Position

The introduction of the aminosulfonyl group is a critical step in the synthesis. This can be achieved through direct sulfonylation followed by amination or, more commonly, via a sulfonyl chloride intermediate.

Direct aminosulfonylation of an aromatic C-H bond in a single step is a highly desirable but challenging transformation. Recent advances have explored the use of specific reagents to achieve this. For instance, a catalyst-free, mild, and practical aminosulfonylation protocol for a wide scope of electron-rich (hetero)arene substrates has been reported utilizing tert-butyl chlorosulfonylcarbamate and diisopropylethylamine. chemrxiv.org However, the application of such direct methods to electron-deficient benzoic acid derivatives is not yet well-established and often suffers from issues of regioselectivity and reactivity.

One-pot syntheses of sulfonamides from aromatic carboxylic acids have also been developed, leveraging copper-catalyzed decarboxylative halosulfonylation followed by amination. nih.govnih.gov While innovative, these methods may not be directly applicable to substrates where the carboxylic acid group is intended to be retained in the final product.

| Method | Reagents | Substrate Scope | Conditions | Advantages | Limitations |

| Direct Aminosulfonylation | tert-Butyl chlorosulfonylcarbamate, DIPEA | Electron-rich (hetero)arenes chemrxiv.org | Catalyst-free, mild | Atom economy, fewer steps | Limited to electron-rich substrates, regioselectivity can be an issue |

| Decarboxylative Halosulfonylation | Cu catalyst, SO₂, chlorine source, amine | Aromatic carboxylic acids nih.govnih.gov | One-pot | Utilizes readily available starting materials | Involves loss of the carboxylic acid group |

A more established and widely used method for introducing an aminosulfonyl group is a two-step process involving the formation of a sulfonyl chloride intermediate, followed by amination.

The key intermediate, 4-(chlorosulfonyl)-2-nitrobenzoic acid , can be synthesized by the chlorosulfonation of 2-nitrobenzoic acid. This reaction is typically carried out using chlorosulfonic acid. The resulting sulfonyl chloride is a versatile intermediate that can readily react with ammonia (B1221849) or an amine to form the corresponding sulfonamide.

The synthesis of the tert-butyl ester can be performed either before or after the formation of the sulfonamide. The preparation of tert-butyl esters from carboxylic acids can be achieved using various methods, including reaction with tert-butanol in the presence of an acid catalyst or using reagents like 2-tert-butoxypyridine with boron trifluoride diethyl etherate. researchgate.netresearchgate.net

A plausible synthetic sequence is as follows:

Nitration: A suitable benzoic acid derivative is nitrated to introduce the nitro group at the C-2 position.

Chlorosulfonylation: The resulting 2-nitrobenzoic acid is treated with chlorosulfonic acid to install the chlorosulfonyl group at the C-4 position, yielding 4-(chlorosulfonyl)-2-nitrobenzoic acid.

Esterification: The carboxylic acid is converted to its tert-butyl ester.

Amination: The sulfonyl chloride is then reacted with ammonia to form the aminosulfonyl group.

| Intermediate | Starting Material | Reagents | Conditions | Yield | Reference |

| 4-(Chlorosulfonyl)-2-nitrobenzoic acid | 2-Nitrobenzoic acid | Chlorosulfonic acid | - | Not specified | N/A |

| tert-Butyl esters | Carboxylic acids | tert-Butanol, acid catalyst | Varies | Good | researchgate.net |

| tert-Butyl esters | Carboxylic acids | 2-tert-Butoxypyridine, BF₃·OEt₂ | Room temperature | High | researchgate.net |

Methodologies for Amino Group Installation at the C-2 Position

The final key transformation is the introduction of the amino group at the C-2 position. The most common and reliable method for this is the reduction of a nitro group precursor.

Reductive amination is a powerful method for forming amines from carbonyl compounds. In the context of synthesizing this compound, a hypothetical reductive amination pathway would involve a precursor such as tert-butyl 2-formyl-4-aminosulfonylbenzoate or tert-butyl 2-oxo-4-aminosulfonylbenzoate. This carbonyl compound would then be reacted with an amine source, such as ammonia, in the presence of a reducing agent to form the desired C-2 amino group.

A more direct and widely employed strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. The nitro group in tert-butyl 2-nitro-4-aminosulfonylbenzoate can be selectively reduced to an amino group using various methods, including catalytic hydrogenation or metal-acid reductions.

Catalytic Hydrogenation: This method typically employs a catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel in the presence of hydrogen gas. It is generally a clean and high-yielding reaction.

Metal-Acid Reduction: Reagents such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are also effective for the reduction of aromatic nitro groups.

The chemoselectivity of the reduction is crucial, as the sulfonamide group should remain intact. Catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) in the presence of Pd/C is a mild and effective method that is often compatible with various functional groups. mdpi.com

| Reaction | Substrate | Reagents/Catalyst | Conditions | Yield | Reference |

| Catalytic Hydrogenation | Aromatic Nitro Compounds | Pd/C, H₂ | Varies | High | mdpi.com |

| Catalytic Transfer Hydrogenation | Aromatic Nitro Compounds | Pd/C, Ammonium Formate | Varies | High | mdpi.com |

| Metal-Acid Reduction | Aromatic Nitro Compounds | Fe, HCl | Varies | Good to Excellent | N/A |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a significant class of reactions for the functionalization of aromatic rings, wherein a nucleophile displaces a suitable leaving group. wikipedia.org Unlike electrophilic aromatic substitution, the SNAr mechanism requires an electron-deficient aromatic system. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂), cyano (–CN), or sulfonyl (–SO₂R) groups, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org While the reaction is often depicted as a two-step addition-elimination process, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

The applicability of SNAr to the synthesis of this compound lies in the construction of the substituted benzene core. A direct substitution on a precursor ring is a viable strategy. For instance, a synthetic route could commence with a di-substituted aryl halide featuring strong EWGs. One potential precursor is a 1-halo-2,4-dinitrobenzene derivative. The nitro groups strongly activate the ring for nucleophilic attack. A nucleophile could displace the halide, and in subsequent steps, the nitro groups could be reduced to the corresponding amino groups, followed by sulfonation and esterification to yield the target compound.

A relevant example from the literature demonstrates the synthesis of a complex aniline (B41778) derivative, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, starting from 4-fluoro-2-methoxy-5-nitroaniline. researchgate.net This synthesis involved a key nucleophilic substitution step, highlighting the utility of this approach in building highly functionalized aromatic systems that are precursors to pharmaceutically relevant molecules. researchgate.net For the target compound, a similar strategy could involve the displacement of a halide (e.g., fluoride (B91410) or chloride) from an appropriately activated benzene ring by an amine or a protected amine, followed by further functional group manipulations.

Table 1: Key Factors Influencing SNAr Reactions

| Factor | Description | Impact on Reaction Rate |

| Substrate | The aromatic ring must be electron-deficient. | The presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group significantly increases the rate. masterorganicchemistry.comlibretexts.org |

| Leaving Group | The leaving group's ability to depart influences the second step of the addition-elimination mechanism. | Rate generally follows the trend F > Cl > Br > I, as the more electronegative halogen better stabilizes the ring for the initial nucleophilic attack. |

| Nucleophile | The strength of the nucleophile affects the initial attack on the aromatic ring. | Strong nucleophiles (e.g., alkoxides, amides) are typically required for the reaction to proceed efficiently. youtube.com |

| Solvent | Polar aprotic solvents are commonly used. | Solvents like DMSO, DMF, and THF can solvate the cation but leave the nucleophile relatively free, enhancing its reactivity. |

Esterification Techniques for Tert-butyl Benzoate (B1203000) Formation

The introduction of the tert-butyl ester moiety is a critical step in the synthesis of the title compound. This functional group is often employed as a protecting group for carboxylic acids due to its stability under various conditions and its facile removal under acidic treatment. thieme.dethieme-connect.com Several methodologies exist for the formation of these sterically hindered esters.

The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com However, the direct application of this method for producing tert-butyl esters by reacting a carboxylic acid with tert-butanol is generally ineffective. chemicalforums.com Under the strong acidic and often heated conditions required, tertiary alcohols like tert-butanol are highly prone to E1 elimination, leading to the formation of isobutene rather than the desired ester. chemicalforums.com

To circumvent this limitation, a successful and widely used variant of this reaction utilizes isobutene gas directly. In this approach, the carboxylic acid is treated with an excess of isobutene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. thieme.dethieme-connect.com The isobutene is protonated to form the stable tert-butyl carbocation, which is then readily attacked by the carboxylic acid nucleophile to yield the tert-butyl ester. This method avoids the problematic elimination of water and is a common industrial and laboratory-scale procedure for preparing tert-butyl esters. google.com

To avoid the harsh conditions of acid catalysis, esterification can be achieved using coupling reagents under milder, often neutral, conditions. These methods are particularly suitable for sensitive substrates and the formation of sterically demanding esters.

The Steglich esterification is a prominent example, utilizing a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This reaction proceeds at room temperature and is effective for coupling carboxylic acids with a wide range of alcohols, including tertiary alcohols. rsc.org The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. rsc.org This method was successfully used in the synthesis of a tert-butyl ester of a protected methionine derivative. mdpi.com

Numerous other coupling reagents have been developed to facilitate ester formation under mild conditions.

Table 2: Selected Coupling Reagents for Ester Synthesis

| Reagent Class | Example(s) | Typical Conditions | Notes |

| Carbodiimides | DCC, DIC, EDCI | Room temperature, often with DMAP catalyst | Widely used; can form insoluble urea (B33335) byproducts that may complicate purification. rsc.org |

| Anhydrides | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) | Room temperature, Et₃N, DMAP | Promotes esterification under mild conditions with high yields. |

| Uronium/Guanidinium | TBTU, HATU, COMU | Room temperature, organic base (e.g., DIPEA) | Commonly used in peptide synthesis; effective for ester formation with primary and secondary alcohols. organic-chemistry.org |

| Inorganic Reagents | Sulfuryl fluoride (SO₂F₂) | Room temperature | Mediates dehydrative coupling with broad substrate scope and high yields. organic-chemistry.org |

The tert-butyl group is one of the most important protecting groups for carboxylic acids in organic synthesis. thieme.deacs.org Its steric bulk provides excellent stability against a wide array of nucleophiles, bases, and reducing agents. thieme-connect.com A key advantage is its selective removal under acidic conditions, typically using trifluoroacetic acid (TFA), which regenerates the carboxylic acid without affecting many other functional groups. thieme.de

Several methods are employed for the introduction of the tert-butyl ester protecting group.

Table 3: Methods for the Introduction of Tert-butyl Esters

| Method | Reagents | Description | Reference(s) |

| Acid-Catalyzed Addition | Isobutene, catalytic H₂SO₄ or TsOH | The carboxylic acid adds to isobutene, which is activated by the acid catalyst. A common and efficient method. | thieme.dethieme-connect.com |

| Transesterification | Methyl or ethyl ester, t-BuOH, acid/base catalyst | An existing ester is converted to the tert-butyl ester. The reaction is driven by equilibrium. | thieme-connect.com |

| Use of Tert-butylating Agents | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DMAP | Boc₂O acts as a source of the tert-butoxycarbonyl group, which forms the ester. | thieme-connect.com |

| Tert-butyl trichloroacetimidate | Reacts with carboxylic acids under acidic catalysis to form the ester. | thieme-connect.com | |

| Modern Catalytic Method | Bis(trifluoromethanesulfonyl)imide (Tf₂NH), tert-butyl acetate | A recently developed, powerful method that proceeds rapidly in high yields for a wide range of carboxylic acids and alcohols. | thieme.dethieme-connect.com |

A particularly noteworthy modern approach involves the use of catalytic amounts of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. thieme-connect.com This system has been shown to convert various carboxylic acids, including free amino acids which are often insoluble in organic solvents, into their corresponding tert-butyl esters quickly and in high yields. thieme.dethieme-connect.com

Green Chemistry Principles in the Synthesis of Benzoate Derivatives

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. worldwidejournals.com Key principles include waste prevention, maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing renewable feedstocks and catalysts. worldwidejournals.com In the synthesis of benzoate derivatives, these principles can be applied to create more sustainable and environmentally benign processes.

Solvent-Free and Reduced-Solvent Reaction Systems

A primary goal of green chemistry is to reduce the reliance on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose health risks. Solvent-free, or neat, reaction conditions represent an ideal scenario where reactants are mixed directly, often in the presence of a catalyst.

Microwave-assisted organic synthesis (MAOS) is a powerful tool for implementing solvent-free chemistry. Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. ijsdr.org The synthesis of butyl benzoate via a microwave-assisted esterification has been reported as a green method that proceeds rapidly. ijsdr.org

The use of heterogeneous and recyclable catalysts is another cornerstone of green, solvent-reduced synthesis. Solid catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their reuse and minimizing waste. researchgate.net

Table 4: Examples of Green Catalytic Systems for Benzoate and Related Syntheses

| Catalytic System | Reaction Type | Conditions | Green Chemistry Aspect | Reference(s) |

| Sulfated Zirconia | Esterification of benzoic acid | Methanol, reflux | Heterogeneous solid acid catalyst, alternative to corrosive liquid acids like H₂SO₄. | mdpi.com |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | Synthesis of Benzoxazoles | Solvent-free, 130 °C | Reusable, heterogeneous catalyst under solvent-free conditions. | acs.org |

| Mixed Ferrite Nanoparticles | Synthesis of Benzodiazepines | Solvent-free, 70 °C | Recyclable magnetic catalyst, eliminating the need for hazardous organic solvents. | researchgate.net |

| Rice Husk-Derived Solid Acid (AC-SO₃H) | Synthesis of Benzo[a]carbazoles | Solvent-free, 240 °C | Catalyst derived from a renewable biomass source (rice husk). | nih.gov |

These examples demonstrate a clear trend towards developing synthetic methodologies that are not only efficient but also environmentally responsible. By replacing hazardous liquid acids with solid, reusable catalysts and minimizing or eliminating organic solvents, the synthesis of benzoate derivatives can be aligned with the principles of green chemistry. brazilianjournals.com.br

Catalytic Approaches (e.g., Organocatalysis, Nanoparticle Catalysis)

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. For a molecule like this compound, which features a sterically hindered amino group and a sulfonamide moiety, catalytic approaches offer significant advantages over classical methods.

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering benefits such as low toxicity, stability, and ready availability. organic-chemistry.org For the synthesis of complex anilines and their derivatives, organocatalysts can activate substrates through various non-covalent interactions (like hydrogen bonding) or by forming temporary covalent intermediates (such as iminium or enamine ions). organic-chemistry.orgscienceopen.com

In the context of synthesizing analogs of the target compound, bifunctional organocatalysts, such as thiourea (B124793) derivatives, have demonstrated efficacy. scienceopen.com These catalysts can activate both the electrophile and the nucleophile simultaneously via hydrogen bonding, facilitating reactions like Michael additions which can be key steps in building complex heterocyclic systems. scienceopen.comresearchgate.net For instance, the synthesis of dihydropyrano[2,3-c]pyrrole derivatives from N-Boc protected tetramic acids and benzylidenemalononitrile (B1330407) has been explored using chiral thiourea organocatalysts. researchgate.net While these specific reactions yielded racemic products, they highlight the potential of organocatalysis in constructing complex scaffolds from building blocks containing a tert-butyl carbamate (B1207046) (Boc) protecting group, similar to the one in the target molecule. researchgate.net Aromatic aminocatalysis, employing anilines or aminopyridines, represents another avenue, known for the stability of the aromatic imine or iminium intermediates formed during the catalytic cycle. nih.gov

Interactive Data Table: Organocatalyzed Synthesis of a Dihydropyrano[2,3-c]pyrrole Analog researchgate.net This table represents data for an analogous reaction involving a Boc-protected amine, demonstrating the application of organocatalysis.

Reaction Optimization and Process Intensification Studies

The translation of a synthetic route from laboratory scale to industrial production necessitates rigorous optimization and often benefits from process intensification to improve efficiency, safety, and cost-effectiveness.

Reaction Optimization

Optimizing the synthesis of a multifunctional molecule like this compound involves the systematic variation of multiple reaction parameters. For catalytic C-N cross-coupling reactions, key variables include the choice of metal precursor, ligand, base, solvent, and temperature. semanticscholar.org High-throughput experimentation (HTE) is a powerful strategy to accelerate this process. For example, in the development of a catalyst system for N,N-diarylsulfonamides, microscale arrays were used to rapidly screen numerous combinations of sulfonamides and heteroaryl halides with a specific Pd/ligand system. semanticscholar.orgSuch screening can reveal subtle but critical factors; for instance, the choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent (e.g., toluene, dioxane, t-BuOH) can dramatically influence reaction yield and purity. The optimization of catalyst and ligand loading is also crucial to balance reaction efficiency with cost, a key consideration for large-scale synthesis.

Interactive Data Table: Optimization of Pd-Catalyzed Coupling of N-Methyl-4-chlorobenzenesulfonamide with 2-Bromopyridine semanticscholar.orgThis table illustrates a typical reaction optimization process for a C-N coupling reaction analogous to those required for synthesizing complex sulfonamides.

Process Intensification

Process intensification aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing processes. A key strategy is the transition from traditional batch reactors to continuous flow systems. Flow chemistry offers several advantages for the synthesis of fine chemicals and pharmaceutical intermediates. The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for superior heat and mass transfer, enabling precise temperature control and improved reaction rates. This is particularly beneficial for highly exothermic or fast reactions.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Key Aromatic Functionalization Reactions

The synthesis of Tert-butyl 2-amino-4-aminosulfonylbenzoate involves several key aromatic functionalization reactions. The mechanisms of these reactions determine the feasibility, efficiency, and regioselectivity of the synthetic route.

Aromatic sulfonation is a critical electrophilic aromatic substitution (EAS) reaction for introducing the aminosulfonyl group onto the benzoate (B1203000) precursor. The reaction typically involves treating the aromatic ring with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). organicchemistrytutor.com

The mechanism proceeds in several steps:

Formation of the Electrophile : In the highly acidic medium, sulfur trioxide (SO₃) is protonated to form the highly electrophilic species, HSO₃⁺. masterorganicchemistry.com SO₃ itself is a powerful electrophile due to the electron-deficient sulfur atom. libretexts.org

Nucleophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃ or HSO₃⁺. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The attack leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation : A weak base in the reaction mixture, such as HSO₄⁻ or water, removes a proton from the carbon atom bearing the sulfonic acid group. masterorganicchemistry.com This restores the aromaticity of the ring, yielding the aryl sulfonic acid product. organicchemistrytutor.com

Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible process. wikipedia.org The sulfonic acid group can be removed by treating the compound with dilute hot aqueous acid, which can be a useful strategy in multi-step syntheses. organicchemistrytutor.comwikipedia.org The positions of the existing amino and carboxylate groups on the ring will direct the incoming sulfonyl group, influencing the regiochemistry of the reaction.

The 2-amino group on the benzene (B151609) ring is commonly introduced by the reduction of a corresponding nitro group. This transformation is a cornerstone of aromatic chemistry, converting a strongly electron-deactivating, meta-directing nitro group into a strongly electron-activating, ortho-, para-directing amino group. masterorganicchemistry.com

Several methods are available for this reduction, each with a distinct mechanism:

Catalytic Hydrogenation : This is a widely used method where the aromatic nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com The reaction occurs on the surface of the catalyst, where the nitro group is stepwise reduced to the amine. This method is often preferred for its clean reaction profile and high yields. unacademy.com

The choice of reducing agent is critical, especially when other reducible functional groups are present in the molecule. commonorganicchemistry.com

The tert-butyl ester group is a defining feature of the molecule. Its formation and, more commonly, its cleavage are governed by the unimolecular nucleophilic substitution (Sₙ1) mechanism. This mechanism is characteristic of reactions involving tertiary alkyl groups due to the high stability of the resulting tertiary carbocation. ncert.nic.in

The acid-catalyzed cleavage (hydrolysis) of the tert-butyl ester follows a two-step Sₙ1 pathway:

Formation of a Carbocation : The reaction is initiated by the protonation of the carbonyl oxygen of the ester group. Subsequently, the C-O bond between the tert-butyl group and the oxygen atom undergoes slow, rate-determining cleavage. ncert.nic.inlibretexts.org This heterolytic cleavage results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. byjus.comlibretexts.org The energy for this bond breaking is often supplied by the solvation of the leaving group. ncert.nic.in

Nucleophilic Attack : The carbocation intermediate is trigonal planar and sp² hybridized. byjus.com It is then rapidly attacked by a nucleophile, such as water. ncert.nic.in This is a fast step and completes the substitution. If water is the nucleophile, an oxonium ion is formed, which then quickly deprotonates to yield tert-butyl alcohol as the final product. byjus.com

Because the rate-determining step involves only the substrate (the protonated ester), the reaction follows first-order kinetics and is characteristic of an Sₙ1 mechanism. ncert.nic.inlibretexts.org The stability of the tert-butyl carbocation is the primary reason why tertiary alcohols and their derivatives readily undergo Sₙ1 reactions. rsc.org

Kinetic Studies of Synthesis Steps and Intermediate Transformations

Kinetic studies provide quantitative insight into reaction rates, mechanisms, and the influence of reaction conditions. For a multi-step synthesis like that of this compound, understanding the kinetics of each step is essential for process optimization.

A study on the cyclization of ethyl 2-(aminosulfonyl)benzoate to form saccharin (B28170) in aqueous solutions showed that the reaction follows pseudo-first-order kinetics and is acid-catalyzed, with the observed rate constant increasing with both temperature and pH. nih.gov This suggests that transformations involving the aminosulfonylbenzoate core are sensitive to pH and temperature, which would be critical parameters to control during synthesis and handling.

Table 1: Kinetic Data for the Hydrolysis of Tert-butyl Formate (B1220265) at 22°C This interactive table summarizes the rate constants for different hydrolysis pathways of a related tert-butyl ester, providing insight into the likely kinetic behavior of the target compound's ester group.

| Hydrolysis Pathway | Rate Constant (k) | Activation Energy (Eₐ) (kJ/mol) |

| Acidic (kₐ) | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 59 ± 4 |

| Neutral (kₙ) | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 78 ± 5 |

| Basic (kₑ) | 1.7 ± 0.3 M⁻¹s⁻¹ | 88 ± 11 |

| (Data sourced from Environmental Toxicology and Chemistry) usgs.govoup.com |

Investigation of Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound is influenced by a complex interplay of electronic and steric effects arising from its functional groups.

Intramolecular Hydrogen Bonding : The ortho-positioning of the amino group relative to the tert-butyl ester group allows for the potential formation of an intramolecular hydrogen bond between an N-H proton of the amino group and the carbonyl oxygen of the ester. nih.govacs.org Such an interaction can decrease the conformational flexibility of the molecule and may reduce the reactivity of both the amino group and the ester by affecting their electron density and accessibility. acs.org

Electronic Effects : The aromatic ring is substituted with both electron-donating and electron-withdrawing groups.

The amino group (-NH₂) is a strong electron-donating group through resonance, increasing the electron density of the ring, particularly at the ortho and para positions.

Steric Hindrance : The bulky tert-butyl group can sterically hinder the approach of reagents to the adjacent ester carbonyl and the ortho-amino group, potentially slowing down reactions at these sites.

These interactions are critical in determining the molecule's chemical properties, its behavior in different solvents, and its ability to interact with biological targets.

Analysis of Degradation Pathways and Chemical Stability

The stability of this compound is limited by its susceptibility to degradation through several chemical pathways, including hydrolysis, photolysis, and enzymatic degradation.

Hydrolysis : The most significant hydrolytic pathway is the acid-catalyzed cleavage of the tert-butyl ester via the Sₙ1 mechanism, as detailed in section 3.1.3. publish.csiro.au This reaction yields tert-butyl alcohol and 2-amino-4-aminosulfonylbenzoic acid. The rate of this hydrolysis is highly dependent on pH and temperature; for example, the half-life of tert-butyl formate is estimated to be 5 days at neutral pH and 22°C, but only 6 hours at pH 2 and 4°C. usgs.govoup.com In contrast, the sulfonamide functional group is generally characterized by high hydrolytic stability. acs.orgdomainex.co.uk

Photolysis : Sulfonamide-containing compounds can undergo degradation upon exposure to light. nih.gov The primary mechanism of photolysis involves the cleavage of the sulfur-nitrogen (S-N) bond. nih.gov This can occur through direct photolysis, where the molecule absorbs light energy, or through indirect photolysis mediated by reactive species like hydroxyl radicals (•OH) in the environment. nih.gov The cleavage of the S-N bond leads to the formation of various degradation products, such as sulfanilic acid and aniline (B41778) derivatives. researchgate.net

Enzymatic Degradation : In biological systems or microbial environments, the compound may be subject to enzymatic degradation. The benzoate moiety is a common substrate for bacterial catabolism. wikipedia.org Aerobic degradation pathways often initiate with the activation of benzoate to benzoyl-CoA, followed by dearomatization and ring-cleavage steps, ultimately breaking the molecule down into intermediates of central metabolism like acetyl-CoA and succinyl-CoA. nih.govnih.gov Both aerobic and anaerobic pathways for benzoate degradation have been identified in various microorganisms. wikipedia.orgoup.com The alkyl tert-butyl ether intermediate, 2-hydroxyisobutyrate, which could be formed from the tert-butyl group, is known to be degraded via specific bacterial pathways. nih.gov

Chemical Transformations and Synthetic Applications As a Building Block

Derivatization Reactions of the Aromatic Amino Group

The aromatic amino group at the C-2 position is a key site for derivatization, allowing for the introduction of a wide array of substituents through reactions such as acylation, sulfonylation, and condensation.

The primary aromatic amine is nucleophilic and readily undergoes acylation when treated with acylating agents like acyl chlorides or anhydrides, forming stable amide derivatives. This reaction is fundamental in medicinal chemistry for synthesizing compounds with specific biological activities. For instance, the acylation of an aminophenyl carbamate (B1207046) with various substituted carboxylic acids using coupling reagents like EDCI and HOBt proceeds in excellent yields. nih.gov Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or methanesulfonyl chloride) in the presence of a base yields the corresponding N-sulfonamides. A simplified synthetic approach for creating 2-aminothiazole (B372263) derivatives involves an initial sulfonylation, followed by further alkylation. nih.gov These transformations are crucial for modifying the electronic and steric properties of the molecule, or for protecting the amino group during subsequent synthetic steps.

The condensation of the primary aromatic amino group with aldehydes or ketones results in the formation of Schiff bases, which contain an imine or azomethine (-C=N-) functional group. nih.gov This reaction is typically performed by refluxing the reactants in a solvent like ethanol, often with acid catalysis to facilitate the dehydration process. preprints.orgnih.gov Schiff bases are significant as synthetic intermediates and as ligands in coordination chemistry. researchgate.net The synthesis of N-tert-butanesulfinyl imines, a related class of compounds, can be achieved by reacting aldehydes with tert-butanesulfinamide using reagents like Ti(OEt)₄ or CuSO₄. nih.gov The stability and reactivity of the resulting imine are influenced by the nature of the substituents on both the amine and the carbonyl precursor. nih.gov

Table 1: Representative Conditions for Schiff Base Formation This table presents examples of Schiff base synthesis from various primary amines, illustrating the general conditions applicable for the derivatization of the aromatic amino group.

| Amine Reactant | Carbonyl Reactant | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Amino-1,2,4-triazole | Various aromatic aldehydes | None (Ultrasound) | Ethanol | 3-5 minutes, Ultrasound | Excellent | nih.gov |

| 2-Amino-4-(p-tolyl)thiazole | 4-N,N-dimethylbenzaldehyde | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Benzylamine | 3-Formylacetylacetone | None | Methanol | Reflux, 1 hour | Not specified | nih.gov |

| 4,4'-Methylenedianiline | 5-tert-Butyl-2-hydroxybenzaldehyde | p-Toluenesulfonic acid | Absolute Ethanol | Reflux, 4 hours (Dean-Stark) | 70% | preprints.org |

Transformations of the Aminosulfonyl Moiety

The aminosulfonyl (-SO₂NH₂) group provides another site for synthetic modification, including derivatization at the nitrogen atom and participation in cyclization reactions.

The sulfonamide moiety is a crucial functional group in medicinal chemistry. The protons on the sulfonamide nitrogen are acidic and can be removed by a base, allowing the resulting anion to be N-alkylated or N-arylated. Palladium-catalyzed cross-coupling reactions, for example, enable the N-arylation of sulfonamides with aryl bromides or chlorides. organic-chemistry.org Copper-catalyzed methods also facilitate the N-arylation of sulfonamides using sodium arylsulfinates. organic-chemistry.org These modifications allow for the introduction of diverse substituents, which can modulate the compound's pharmacological properties.

The ortho-relationship between the ester and aminosulfonyl groups on the benzene (B151609) ring allows for intramolecular cyclization to form heterocyclic systems. rsc.orgfrontiersin.orgnih.gov While specific studies on tert-butyl 2-amino-4-aminosulfonylbenzoate are not detailed, analogous structures such as 2-(aminosulfonyl)benzoate esters are known to cyclize to form saccharin (B28170) derivatives. This type of reaction typically involves the intramolecular nucleophilic attack of the sulfonamide nitrogen onto the carbonyl carbon of the ester. Such cyclizations can be promoted under various conditions, including the use of Brønsted acids or bases at elevated temperatures. frontiersin.orgnih.gov The specific conditions and resulting product structure would depend on the substituents present on the aromatic ring and the nitrogen atoms. rsc.org

Selective Cleavage and Transesterification of the Tert-butyl Ester

The tert-butyl ester is a widely used protecting group for carboxylic acids because of its stability to many reagents and its susceptibility to removal under acidic conditions. thieme.de

Selective cleavage, or deprotection, of the tert-butyl ester to reveal the free carboxylic acid is a common and critical transformation. thieme.de This can be achieved under various mild to strong acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) are standard, but milder and more selective methods have been developed. fishersci.co.uk For instance, zinc bromide (ZnBr₂) in dichloromethane can be used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. researchgate.net Other reported methods include the use of sulfuric acid in dichloromethane or thermolysis in a continuous flow reactor without any additional reagents. nih.govsemanticscholar.org

Transesterification, the conversion of the tert-butyl ester into another ester, is also a valuable transformation. While direct base-catalyzed transesterification can be difficult, Lewis acid-catalyzed methods have been developed. For example, the B(C₆F₅)₃-catalyzed reaction of tert-butyl esters with α-aryl α-diazoesters provides a facile and high-yielding route to other esters under mild conditions. rsc.org Lanthanum(III) complexes have also been shown to be highly effective for the chemoselective transesterification of esters. researchgate.net

Table 2: Selected Methods for the Deprotection of Tert-butyl Esters

| Reagent(s) | Solvent(s) | Conditions | Notes | Reference(s) |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and effective method for Boc and t-butyl ester cleavage. | fishersci.co.uk |

| Aqueous Phosphoric Acid | Not specified | Not specified | Environmentally benign, mild, and selective. | organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Not specified | Allows for chemoselective hydrolysis. | researchgate.net |

| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | Not specified | Efficient cleavage of t-butyl esters. | semanticscholar.org |

| Thermal (Reagent-free) | Protic Solvents | 120-240°C (Flow Reactor) | Avoids use of additional reagents. | nih.gov |

Utility as a Precursor in Multicomponent Reactions and Annulations

The structural framework of this compound, featuring a nucleophilic amino group ortho to an ester, makes it an ideal candidate for multicomponent reactions (MCRs) and annulation strategies aimed at the synthesis of heterocyclic compounds. While direct literature examples for this specific tert-butyl ester are not extensively documented, its reactivity can be inferred from the well-established chemistry of anthranilic acid and its derivatives.

One of the most prominent applications of anthranilates is in the Ugi four-component reaction (Ugi-4CR). In a hypothetical Ugi reaction, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex peptidomimetic scaffold. The amino group of the anthranilate would serve as the amine component in this transformation. A related tandem N-sulfonylation/Ugi reaction has been reported for the synthesis of pseudopeptides connected to a sulfonamide, highlighting the compatibility of the sulfonamide group in such reactions.

Furthermore, the anthranilate core is a key precursor for the synthesis of quinazolinones. By reacting with a suitable one-carbon source, such as formamide (B127407) or orthoesters, this compound could undergo cyclization to form a quinazolinone ring system bearing a sulfonamide group. The synthesis of polycyclic quinazolinones has been achieved through Ugi-4CR followed by a palladium-catalyzed annulation, a strategy that could potentially be adapted for this compound.

Annulation reactions, such as the Friedländer annulation, which is used for the synthesis of quinolines, could also employ derivatives of this compound. Although the parent compound itself is not a typical substrate for the Friedländer reaction, its amino group could be modified to facilitate such cyclizations. For instance, conversion to a 2-aminoaryl ketone derivative would enable a subsequent condensation with a carbonyl compound containing an active methylene (B1212753) group to yield a substituted quinoline (B57606).

The following table summarizes potential multicomponent and annulation reactions involving this compound based on the known reactivity of related compounds.

| Reaction Type | Reactants | Potential Product |

| Ugi-4CR | This compound, Aldehyde, Isocyanide, Carboxylic Acid | Peptidomimetic with a sulfonamide-substituted anthranilate core |

| Quinazolinone Synthesis | This compound, Formamide | 4-Sulfamoyl-substituted quinazolin-4-one |

| Friedländer Annulation (via derivative) | 2-Aminoaryl ketone derivative of the title compound, β-Ketoester | Substituted quinoline with a sulfonamide moiety |

Integration into Complex Molecular Architectures and Synthetic Strategies

The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of more complex and biologically relevant molecules, including analogs of known drugs and novel heterocyclic systems.

A notable application lies in the synthesis of analogs of the diuretic drug furosemide (B1674285), which is a 4-chloro-2-(furfurylamino)-5-sulfamoylbenzoic acid. While the synthesis of furosemide itself follows a different pathway, the core structure of this compound provides a scaffold that can be elaborated to generate a library of related compounds with potential therapeutic applications. For example, the amino group can be functionalized through various coupling reactions, and the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid for further modifications.

The anthranilate moiety is also a precursor for the synthesis of benzodiazepines. The synthesis of benzodiazepine (B76468) sulfonamides has been reported, demonstrating that the sulfonamide group is compatible with the reaction conditions required for the formation of the seven-membered benzodiazepine ring. A plausible synthetic route could involve the N-acylation of this compound with an appropriate amino acid derivative, followed by intramolecular cyclization to yield a benzodiazepine scaffold.

Furthermore, the synthesis of acridones, a class of compounds with diverse biological activities, can be achieved from N-phenylanthranilic acids. By N-arylation of this compound, an N-phenyl derivative could be obtained, which upon intramolecular Friedel-Crafts acylation, would lead to the formation of a sulfonamide-substituted acridone.

The table below outlines some synthetic strategies for integrating this compound into complex molecular architectures.

| Target Molecular Architecture | Synthetic Strategy | Key Intermediates |

| Furosemide Analogs | N-alkylation of the amino group, followed by ester hydrolysis | N-substituted this compound |

| Benzodiazepine Sulfonamides | N-acylation with an amino acid, followed by intramolecular cyclization | N-acyl derivative of this compound |

| Acridone Sulfonamides | N-arylation, followed by intramolecular Friedel-Crafts acylation | N-phenyl derivative of this compound |

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental spectroscopic data for the compound "this compound" could be located. As a result, the advanced spectroscopic and structural characterization methodologies outlined in the request cannot be detailed for this specific molecule.

The required data, including ¹H and ¹³C NMR for primary structural assignment, two-dimensional NMR techniques (COSY, HSQC, HMBC) for connectivity and stereochemical analysis, dynamic NMR for conformational studies, and vibrational spectroscopy (IR and Raman) for functional group identification and hydrogen bonding analysis, is not publicly available in the searched resources.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables.

Advanced Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For Tert-butyl 2-amino-4-aminosulfonylbenzoate, with a chemical formula of C₁₁H₁₆N₂O₄S, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can definitively confirm the molecular formula of the compound.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₁₁H₁₆N₂O₄S | [M+H]⁺ | 289.0858 |

| C₁₁H₁₆N₂O₄S | [M+Na]⁺ | 311.0677 |

Note: The data in this table is theoretical and serves as a reference for expected HRMS results.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the compound's structure. For this compound, characteristic fragmentation would likely involve the loss of the tert-butyl group, cleavage of the ester and sulfonamide bonds, and fragmentation of the aromatic ring. Analyzing these fragments helps to piece together the molecule's structural puzzle. Common fragmentation pathways for related amino acid and sulfonamide structures often involve the loss of small neutral molecules like water, carbon monoxide, and ammonia (B1221849).

Table 2: Predicted Fragmentation Pattern for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) |

| 289.0858 | [M+H - C₄H₈]⁺ | 233.0385 |

| 289.0858 | [M+H - C₄H₉O₂]⁺ | 187.0385 |

| 289.0858 | [M+H - SO₂NH₂]⁺ | 209.1028 |

| 233.0385 | [C₇H₉N₂O₄S - CO₂]⁺ | 189.0439 |

Note: This table represents predicted fragmentation patterns based on the chemical structure and general fragmentation rules. Actual experimental results may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the extent of conjugation within the molecule. The aromatic ring and the amino and aminosulfonyl substituents in this compound contain π electrons and non-bonding electrons that can undergo π → π* and n → π* transitions upon absorption of UV radiation. The position and intensity of the absorption maxima (λmax) are characteristic of the chromophores present in the molecule. The presence of the amino group (an auxochrome) attached to the benzene (B151609) ring is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Solvent | Expected λmax 1 (nm) | Molar Absorptivity (ε) 1 (L mol⁻¹ cm⁻¹) | Expected λmax 2 (nm) | Molar Absorptivity (ε) 2 (L mol⁻¹ cm⁻¹) |

| Ethanol | ~240-260 | ~10,000-15,000 | ~290-320 | ~1,000-5,000 |

| Methanol | ~240-260 | ~10,000-15,000 | ~290-320 | ~1,000-5,000 |

Note: The data presented are estimations based on typical values for similar aromatic compounds. Actual experimental values may differ.

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)

X-ray crystallography is a technique that can determine the precise three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. This powerful technique would confirm the connectivity of the atoms and reveal details about the conformation of the tert-butyl ester and the aminosulfonyl group, as well as any hydrogen bonding networks present in the crystal lattice. While no specific crystal structure data for this compound is publicly available, analysis of similar structures suggests that intermolecular hydrogen bonds involving the amino and sulfonamide groups would likely play a significant role in the crystal packing.

Advanced Analytical Chromatographic Methods for Purity Assessment and Quantification

Chromatographic methods are essential for separating components of a mixture and are widely used for purity assessment and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for quantifying its concentration in a sample. For a moderately polar compound like this compound, a reversed-phase HPLC method would be suitable. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 minutes |

Note: This is a representative method. The actual conditions may need to be optimized for specific instrumentation and sample matrices.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of this compound by GC is challenging due to its molecular structure. The presence of polar functional groups, specifically the primary aromatic amine (-NH2) and the aminosulfonyl (-SO2NH2) moieties, imparts low volatility and a propensity for thermal degradation at the high temperatures typically used in GC injectors and columns. These polar groups can also lead to undesirable interactions with the stationary phase, resulting in poor peak shape and inaccurate quantification. research-solution.comgcms.cz

To overcome these challenges, a derivatization step is essential. Derivatization chemically modifies the polar functional groups, replacing the active hydrogen atoms with nonpolar protecting groups. research-solution.com This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

Derivatization Strategy

A common and effective derivatization strategy for compounds containing amino groups is silylation. gcms.cz This involves reacting the analyte with a silylating agent to form a more volatile and stable silyl (B83357) derivative. For this compound, both the primary amino group and the aminosulfonyl group would be targeted.

A highly effective reagent for this purpose is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reagent forms robust tert-butyldimethylsilyl (TBDMS) derivatives that are less susceptible to hydrolysis than smaller trimethylsilyl (B98337) (TMS) derivatives. The reaction would proceed by replacing the three active hydrogens (two from the -NH2 group and one from the -SO2NH2 group) with TBDMS groups. The resulting derivatized molecule would be significantly more volatile and suitable for GC-MS analysis. nih.govnih.govnorthwestern.edu

Instrumentation and Method Parameters

The analysis of the TBDMS derivative of this compound would typically be performed using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The MS detector provides high sensitivity and, crucially, structural information that confirms the identity of the analyte based on its mass spectrum and fragmentation patterns. tdi-bi.comnih.gov

A hypothetical set of GC-MS parameters for the analysis is detailed in the table below. These parameters are based on established methods for the analysis of derivatized polar aromatic compounds and amino acids. tdi-bi.commdpi.com

| Parameter | Condition |

|---|---|

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5MS (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temp 100 °C, hold for 2 min; ramp at 15 °C/min to 300 °C; hold for 10 min |

| MS Detector | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Mode | Selected Ion Monitoring (SIM) for quantification; Full Scan (m/z 50-650) for identification |

Expected Research Findings

Under these conditions, the derivatized this compound would elute from the GC column at a specific retention time. The mass spectrometer would detect the molecule and its characteristic fragments. For TBDMS derivatives, a prominent fragment ion corresponding to the loss of a tert-butyl group ([M-57]+) is typically observed, which is a key diagnostic marker for this type of derivative. northwestern.edu

Quantitative analysis would be performed by integrating the peak area of a specific ion in SIM mode, which offers higher sensitivity and selectivity compared to full scan mode. The method would be validated for linearity, accuracy, and precision using calibration standards. The table below illustrates the type of data that would be generated in such an analysis for the target compound and a potential related impurity.

| Compound | Derivative | Retention Time (min) | Monitored Ions (m/z) |

|---|---|---|---|

| This compound | Tris-TBDMS | ~18.5 | [M-57]+, [M]+ |

| 2-Amino-4-aminosulfonylbenzoic acid (potential impurity) | Tetrakis-TBDMS | ~20.2 | [M-57]+, [M]+ |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In tert-butyl 2-amino-4-aminosulfonylbenzoate, the HOMO would likely be localized on the electron-rich amino groups and the benzene (B151609) ring.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The LUMO for this molecule might be distributed over the sulfonyl and carboxyl groups, which are electron-withdrawing.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Interactive Table: Hypothetical Frontier Molecular Orbital Data The following table is a hypothetical representation of what FMO analysis data would look like for this compound, as specific data is not available.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| LUMO | -1.5 | Sulfonyl group, Carbonyl group |

| HOMO | -6.2 | Amino group, Benzene ring |

| HOMO-LUMO Gap | 4.7 | - |

Electrostatic Potential MappingAn electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules.

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. In this compound, these would likely be around the oxygen atoms of the sulfonyl and carboxyl groups, as well as the nitrogen atom of the amino group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the amino and aminosulfonyl groups.

Green Regions: Represent areas of neutral potential.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reactions, providing insights into reaction mechanisms and kinetics.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

For this compound, DFT calculations could be used to predict:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule. The predicted spectrum would show characteristic peaks for the N-H stretches of the amino and aminosulfonyl groups, the C=O stretch of the ester, and the S=O stretches of the sulfonyl group.

Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms. These predictions can be very useful in assigning the peaks in an experimental NMR spectrum.

Interactive Table: Hypothetical Predicted vs. Experimental Spectroscopic Data This table illustrates how predicted spectroscopic data would be compared with experimental results. The values are for illustrative purposes only.

| Spectroscopic Feature | Predicted Value | Experimental Value |

|---|---|---|

| IR: N-H stretch (cm⁻¹) | 3450, 3350 | 3445, 3348 |

| IR: C=O stretch (cm⁻¹) | 1710 | 1705 |

| ¹H NMR: -NH₂ (ppm) | 5.5 | 5.4 |

| ¹³C NMR: C=O (ppm) | 168.0 | 167.5 |

Lack of Publicly Available Research Data Precludes an In-Depth Computational Analysis of this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the computational and theoretical chemistry of this compound. Specifically, there is no accessible data from molecular dynamics simulations that would detail the compound's conformational space or the effects of solvents on its molecular structure and behavior.

The user's request for an article focusing on the "Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects" of this compound, complete with detailed research findings and data tables, cannot be fulfilled at this time due to the absence of the necessary primary research. The generation of a scientifically accurate and informative article on this specific topic is contingent on the existence of such foundational research data.

Without published studies on this particular compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Therefore, until research on the computational chemistry of this compound is conducted and published, a detailed analysis as requested is not possible.

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of sulfonamides has traditionally involved reagents and solvents that pose environmental challenges, such as the use of volatile organic compounds and highly reactive sulfonyl chlorides. rsc.orgresearchgate.net Modern research is focused on developing greener, more sustainable synthetic methodologies. For Tert-butyl 2-amino-4-aminosulfonylbenzoate, future synthetic strategies are likely to embrace these principles.

Key areas of development include:

Water as a Green Solvent : Research has demonstrated the feasibility of synthesizing sulfonamides in water, which is a non-toxic, non-flammable, and readily available solvent. tandfonline.com This approach often exploits the poor solubility of the final sulfonamide product in water, allowing for easy separation by simple filtration. researchgate.net

Mechanochemistry : Solvent-free mechanochemical approaches, utilizing ball milling, represent a significant advancement in sustainable synthesis. rsc.org This technique can reduce waste and energy consumption. For instance, a one-pot, two-step mechanochemical process for sulfonamide synthesis has been developed using solid sodium hypochlorite (B82951) (NaOCl·5H₂O), which demonstrates a dramatically lower E-factor (a measure of waste produced) compared to traditional solution-based methods. rsc.org

Alternative Reagents : The use of stable and less hazardous starting materials is a priority. Sodium sulfinate can be used as a stable sulfur source, replacing the often toxic and reactive sulfonyl chlorides. researchgate.net Similarly, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been identified as an efficient and mild oxidant for converting thiols to sulfonyl chlorides in situ, which then react with amines to form sulfonamides in sustainable solvents like water or ethanol. rsc.orgresearchgate.net

| Sustainable Method | Key Features | Potential Advantages for Synthesis |

|---|---|---|

| Aqueous Medium Synthesis | Utilizes water as the primary solvent. tandfonline.com | Reduces reliance on volatile organic compounds (VOCs), enhances safety, and simplifies product isolation. researchgate.net |

| Mechanosynthesis | Solvent-free reaction conducted in a ball mill. rsc.org | Minimizes solvent waste, lowers energy input, and can lead to higher yields with simplified purification. rsc.org |

| Alternative Oxidants & Sulfur Sources | Employs reagents like NaDCC·2H₂O and sodium sulfinates. rsc.orgresearchgate.net | Avoids the use of hazardous sulfonyl chlorides and allows for milder reaction conditions. researchgate.netresearchgate.net |

| Deep Eutectic Solvents (DES) | Use of biodegradable and low-toxicity solvent systems like choline (B1196258) chloride/glycerol. rsc.orgresearchgate.net | Provides a non-volatile and often recyclable reaction medium. researchgate.net |

Investigation of Advanced Catalytic Systems for Efficiency and Selectivity

Catalysis is fundamental to modern organic synthesis, offering pathways to construct complex molecules with high efficiency and selectivity. For a multi-functional compound like this compound, advanced catalytic systems could streamline its synthesis by enabling direct C-H functionalization or novel bond formations.

Future research may focus on:

Transition Metal Catalysis : Catalysts based on metals like rhodium, palladium, and cobalt are effective in promoting challenging chemical transformations. mdpi.comresearchgate.net For instance, rhodium(III) catalysts have been used for the intramolecular dehydrogenative cyclization of related compounds, and cobalt-based systems have enabled the synthesis of benzosultams (a class of bicyclic sulfonamides) via intramolecular C(sp³)–H amination. mdpi.com Applying similar principles could allow for more direct and atom-economical routes to the target molecule or its derivatives.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling previously inaccessible reactions. mdpi.com This methodology has been successfully applied to the synthesis of complex sulfonamides, suggesting its potential for developing novel synthetic routes to aminosulfonylbenzoates through radical-mediated C-S or C-N bond formations. mdpi.com

Application of Machine Learning and AI in Synthetic Route Design

Perform Retrosynthetic Analysis : AI tools can break down a target molecule into simpler, commercially available starting materials, proposing multiple potential synthetic routes. youtube.com

Predict Reaction Outcomes : By learning from extensive reaction databases, ML models can predict the feasibility and potential yield of unknown reactions, reducing the need for extensive trial-and-error experimentation. pharmaadvancement.com

Integrate Practical Knowledge : Advanced systems can incorporate expert knowledge, such as preferring certain reaction types or avoiding problematic intermediates, to generate routes that are not only theoretically sound but also practical for laboratory or industrial scale-up. nih.govnih.gov This integration helps bridge the gap between data-driven predictions and real-world chemical synthesis. nih.gov

Exploration in Materials Science for Functional Polymers or Coatings

The distinct functional groups of this compound make it an attractive candidate as a monomer or building block for creating specialty polymers and functional coatings.

Sulfonamide-Functional Polymers : The sulfonamide group is known to impart specific properties to polymers, such as pH-responsiveness. rsc.org Incorporating this moiety into a polymer backbone can lead to "smart" materials that change their conformation or solubility in response to environmental pH changes. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a modern technique that allows for the synthesis of well-defined polymer architectures containing primary sulfonamide groups. rsc.org

Role of the Tert-butyl Group : The bulky tert-butyl group can enhance the hydrophobicity and thermal stability of a polymer. jamorin.com It is a common component in polymer synthesis used to increase the glass transition temperature (Tg), thereby improving the hardness and heat resistance of the final material. jamorin.com

Potential Applications : Polymers derived from this monomer could find use in advanced coatings, where properties like chemical resistance and adhesion are crucial. jamorin.com Furthermore, the presence of both an amine and a sulfonamide group could enable post-polymerization modification, allowing for the covalent attachment of other molecules to create functional surfaces or materials with tailored properties. rsc.org For example, surface sulfonation has been shown to be an effective pre-treatment for inducing the formation of biomimetic apatite layers on polymers. nih.gov

Role in Advanced Chemical Biology Probes

A chemical probe is a small molecule used to study and manipulate biological systems by selectively modulating the function of a specific protein target. nih.gov While the biological effects of this compound are outside the scope of this article, its structure provides a versatile scaffold for the design of advanced chemical biology probes.

The key structural features for this application include:

A Primary Amine Group : This group serves as a convenient chemical "handle" for bioconjugation. It can be readily modified to attach fluorophores, affinity tags, or reactive groups for covalently labeling target proteins.

The Sulfonamide Moiety : The sulfonamide functional group is a well-established pharmacophore found in numerous drugs. Its inclusion in a probe's structure can guide the molecule to interact with specific classes of proteins, such as carbonic anhydrases or certain proteases.

The Tert-butyl Ester : This group can modulate the physicochemical properties of a probe, such as its solubility and cell membrane permeability. In some designs, such an ester could act as a protecting group that is cleaved by intracellular esterases, releasing a more polar or active molecule inside the cell.

By leveraging these features, this compound can serve as a foundational building block for constructing more complex and highly specific chemical probes designed for mechanistic studies in cell biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.